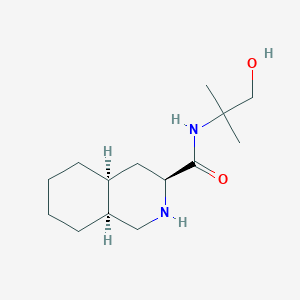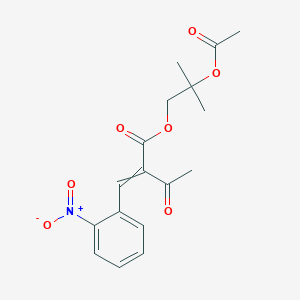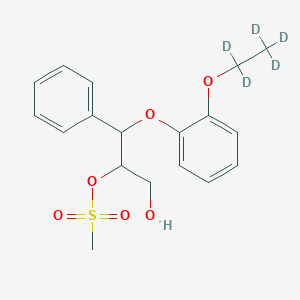
3274U
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3274U is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple aromatic rings and chloro substituents, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
The synthesis of 3274U typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro substituents can be replaced by other groups through nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce corresponding alcohols or amines.
Scientific Research Applications
3274U has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and drug development.
Medicine: Its potential therapeutic properties are being explored for treating various diseases.
Industry: It is used in the development of advanced materials, including organic semiconductors and dyes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological outcomes. The pathways involved can include signal transduction, gene expression regulation, and enzyme inhibition.
Comparison with Similar Compounds
Similar compounds to 3274U include:
These compounds share structural similarities, such as the presence of chloro substituents and aromatic rings. the unique arrangement of these groups in this compound gives it distinct chemical and physical properties, making it particularly valuable for specific applications.
Properties
CAS No. |
100012-45-1 |
|---|---|
Molecular Formula |
C41H33BCl2F4N2 |
Molecular Weight |
711.4 g/mol |
IUPAC Name |
(2E)-6-chloro-2-[(2Z)-2-[3-[(E)-2-(6-chloro-1-ethylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-phenylcyclopent-2-en-1-ylidene]ethylidene]-1-ethylbenzo[cd]indole;tetrafluoroborate |
InChI |
InChI=1S/C41H33Cl2N2.BF4/c1-3-44-35(31-14-8-12-29-33(42)20-24-37(44)40(29)31)22-18-27-16-17-28(39(27)26-10-6-5-7-11-26)19-23-36-32-15-9-13-30-34(43)21-25-38(41(30)32)45(36)4-2;2-1(3,4)5/h5-15,18-25H,3-4,16-17H2,1-2H3;/q+1;-1 |
InChI Key |
ARGQPGULWAESKB-UHFFFAOYSA-N |
SMILES |
[B-](F)(F)(F)F.CCN1C2=C3C(=C(C=C2)Cl)C=CC=C3C1=CC=C4CCC(=C4C5=CC=CC=C5)C=CC6=[N+](C7=C8C6=CC=CC8=C(C=C7)Cl)CC |
Isomeric SMILES |
[B-](F)(F)(F)F.CCN\1C2=C3C(=C(C=C2)Cl)C=CC=C3/C1=C\C=C/4\CCC(=C4C5=CC=CC=C5)/C=C/C6=[N+](C7=C8C6=CC=CC8=C(C=C7)Cl)CC |
Canonical SMILES |
[B-](F)(F)(F)F.CCN1C2=C3C(=C(C=C2)Cl)C=CC=C3C1=CC=C4CCC(=C4C5=CC=CC=C5)C=CC6=[N+](C7=C8C6=CC=CC8=C(C=C7)Cl)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene](/img/structure/B1140237.png)
![[3S-(3R,4aR,8aR,2'S,3'S)]-2-[3'-N-t-Boc-amino-2'-hydroxy-4'-(phenyl)thio]butyldecahydroisoquinoline-3-N-t-butylcarboxamide](/img/structure/B1140238.png)
![(3S,4aS,8aS)-2-[(2R,3R)-3-[(3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide](/img/structure/B1140240.png)




![Hellebrigeninmonoacetat [German]](/img/structure/B1140248.png)
![Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B1140249.png)


![Dimethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B1140256.png)
![[(2S,3R,4R,5S,6S)-4,5-Dibenzoyloxy-2-methyl-6-[(2R,3R,4S,5S,6R)-2,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl] benzoate](/img/structure/B1140257.png)
![[(2S,3R,4R,5S,6S)-4,5-dibenzoyloxy-2-methyl-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] benzoate](/img/structure/B1140258.png)
